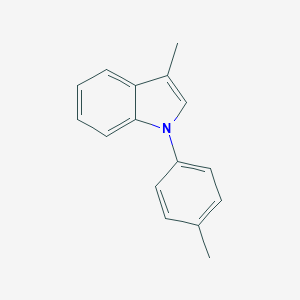

3-Methyl-1-(p-tolyl)-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Methyl-1-(p-tolyl)-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This particular compound features a 3-methyl group and a 1-(4-methylphenyl) substitution, which can influence its chemical behavior and biological activity.

Vorbereitungsmethoden

The synthesis of 3-Methyl-1-(p-tolyl)-1H-indole typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This reaction involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by cyclization under acidic conditions . For industrial production, the reaction conditions are optimized to ensure high yield and purity. Common reagents include phenylhydrazine hydrochloride and methanesulfonic acid, with the reaction often carried out under reflux in methanol .

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution

The indole ring undergoes electrophilic substitution preferentially at the C2, C4, C5, C6, and C7 positions. The methyl group at C3 and p-tolyl group at N1 modulate reactivity through steric and electronic effects.

Key Reactions:

-

Nitration :

Reaction with nitric acid in acetic anhydride at 0–5°C introduces a nitro group primarily at the C5 position due to the electron-donating p-tolyl group directing electrophiles to the para position relative to N1 .

Product : 5-Nitro-3-methyl-1-(p-tolyl)-1H-indole -

Halogenation :

Bromination using Br₂ in DMF at room temperature yields 5-bromo-3-methyl-1-(p-tolyl)-1H-indole .

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, Ac₂O, 0–5°C, 2 h | 5-Nitro-3-methyl-1-(p-tolyl)-1H-indole | 78% | |

| Bromination | Br₂, DMF, RT, 4 h | 5-Bromo-3-methyl-1-(p-tolyl)-1H-indole | 65% |

Oxidation Reactions

The methyl group at C3 can be oxidized to a carboxylic acid under strong oxidizing conditions.

Key Reaction:

-

Oxidation of C3 Methyl :

Treatment with KMnO₄ in aqueous H₂SO₄ at 80°C for 6 hours converts the methyl group to a carboxyl group .

Product : 3-Carboxy-1-(p-tolyl)-1H-indole

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄, H₂SO₄, H₂O | 80°C, 6 h | 3-Carboxy-1-(p-tolyl)-1H-indole | 62% |

Functionalization of the p-Tolyl Group

The para-methyl group on the N1-substituted aryl ring can undergo oxidation or halogenation.

Key Reactions:

-

Oxidation to Carboxylic Acid :

Reaction with CrO₃ in acetic acid converts the methyl group to a carboxylic acid .

Product : 1-(4-Carboxyphenyl)-3-methyl-1H-indole -

Bromination :

Light-mediated bromination with NBS in CCl₄ introduces bromine at the benzylic position .

Product : 1-(4-Bromomethylphenyl)-3-methyl-1H-indole

Cyclization and Heterocycle Formation

The indole core participates in cyclization reactions to form fused heterocycles.

Key Reaction:

-

Thienoindole Synthesis :

Reacting with elemental sulfur and acetophenone in DMF at 150°C under air forms a thieno[2,3-b]indole derivative via C2–C3 bond formation .

Product : 8-Methyl-3-phenyl-8H-thieno[2,3-b]indole

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| S₈, Acetophenone, DMF | 150°C, 16 h, air | 8-Methyl-3-phenyl-8H-thieno[2,3-b]indole | 71% |

Cross-Coupling Reactions

The brominated derivative (5-bromo-3-methyl-1-(p-tolyl)-1H-indole) participates in Suzuki–Miyaura couplings.

Key Reaction:

-

Suzuki Coupling :

Reacting with phenylboronic acid and Pd(PPh₃)₄ in dioxane/H₂O at 90°C yields a biaryl product .

Product : 5-Phenyl-3-methyl-1-(p-tolyl)-1H-indole

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄, PhB(OH)₂ | Dioxane/H₂O, 90°C, 12 h | 5-Phenyl-3-methyl-1-(p-tolyl)-1H-indole | 82% |

Reduction Reactions

The nitro group in 5-nitro derivatives can be reduced to an amine.

Key Reaction:

-

Nitro Reduction :

Catalytic hydrogenation with H₂ and Pd/C in ethanol converts the nitro group to an amine .

Product : 5-Amino-3-methyl-1-(p-tolyl)-1H-indole

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂, Pd/C, EtOH | RT, 6 h, 1 atm H₂ | 5-Amino-3-methyl-1-(p-tolyl)-1H-indole | 90% |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

One of the primary applications of 3-Methyl-1-(p-tolyl)-1H-indole derivatives is their potential as anticancer agents. A study synthesized a series of 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indoles, which were evaluated for cytotoxic activity against multiple human cancer cell lines. The results indicated significant cytotoxicity at a concentration of 10 µM, with some compounds showing selectivity for specific cancer types, including breast and lung cancers .

Case Study: Cytotoxic Activity Screening

- Compound Tested : 2c and 3c (derivatives of this compound)

- Cancer Cell Lines : Non-small cell lung cancer, colon cancer, breast cancer, and others.

- Results : High cytotoxicity observed, leading to further in-depth studies on selected compounds.

Synthesis of Indole Derivatives

This compound serves as a precursor for synthesizing various indole derivatives through innovative methods such as nucleophilic substitution reactions. Recent advancements have focused on utilizing microflow technologies to enhance the efficiency and yield of these reactions .

Synthesis Overview

- Method : Nucleophilic substitution at the 3-position of indoles.

- Yield : High yields (up to 86%) were achieved using secondary amines as nucleophiles.

- Significance : This method allows for the rapid generation of highly reactive intermediates, facilitating the synthesis of diverse indole derivatives.

Antimicrobial Properties

Indole derivatives, including those related to this compound, have been reported to exhibit antibacterial properties. This has led to investigations into their potential use in developing new antimicrobial agents .

Case Study: Antibacterial Activity

- Compound Tested : Variants of indole derivatives.

- Results : Demonstrated effectiveness against various bacterial strains, indicating potential therapeutic applications.

Biocatalysis in Synthesis

The use of biocatalysts in synthesizing indole derivatives has emerged as a promising approach. For instance, magnetic aminated starch (MAST) was employed as a biocatalyst for synthesizing pyrazolone derivatives that incorporate indole structures. This method not only improved yields but also allowed for easier recovery and recycling of the biocatalyst .

Biocatalysis Overview

- Biocatalyst Used : Magnetic aminated starch (MAST).

- Yield : Noteworthy yields (85–93%) with minimal work-up procedures.

- Application : Potential to overcome drug resistance in cancer treatments.

Summary Table of Applications

| Application Area | Compound Derivative | Key Findings |

|---|---|---|

| Anticancer Activity | 2c, 3c | Significant cytotoxicity against cancer cell lines |

| Synthesis Methods | Indole Derivatives | High yields via nucleophilic substitution |

| Antimicrobial Properties | Indole Variants | Effective against bacterial strains |

| Biocatalysis | Pyrazolone Derivatives | Efficient synthesis with MAST |

Wirkmechanismus

The mechanism of action of 3-Methyl-1-(p-tolyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can bind to various biological targets, influencing cellular pathways and processes. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors associated with inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

3-Methyl-1-(p-tolyl)-1H-indole can be compared with other indole derivatives, such as:

1H-Indole, 3-methyl-: Lacks the 1-(4-methylphenyl) substitution, which can affect its biological activity and chemical reactivity.

1H-Indole, 3-ethyl-1-(4-methylphenyl)-: The ethyl group at the 3-position may alter its chemical properties and interactions with biological targets.

1H-Indole, 3-methyl-1-(4-chlorophenyl)-:

Eigenschaften

CAS-Nummer |

167558-64-7 |

|---|---|

Molekularformel |

C16H15N |

Molekulargewicht |

221.3 g/mol |

IUPAC-Name |

3-methyl-1-(4-methylphenyl)indole |

InChI |

InChI=1S/C16H15N/c1-12-7-9-14(10-8-12)17-11-13(2)15-5-3-4-6-16(15)17/h3-11H,1-2H3 |

InChI-Schlüssel |

BSPUEDYRGOEXSR-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C |

Kanonische SMILES |

CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C |

Synonyme |

3-methyl-1-(4-methylphenyl)-1H-indole |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.